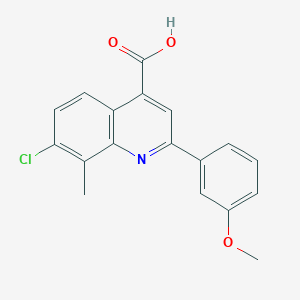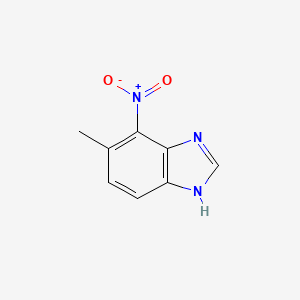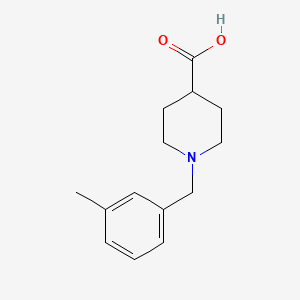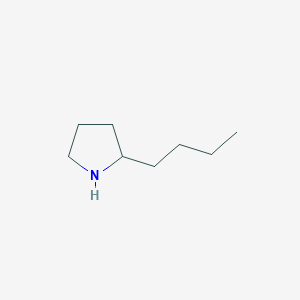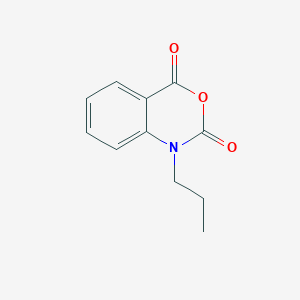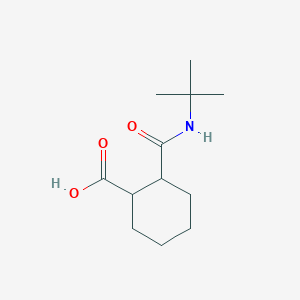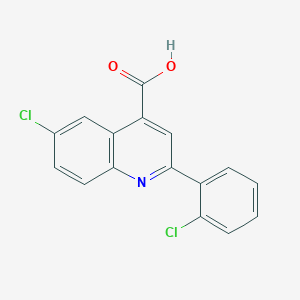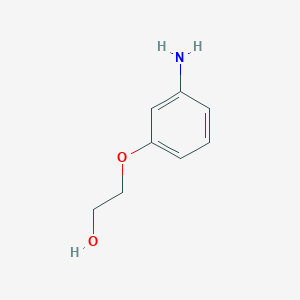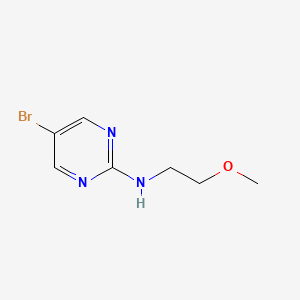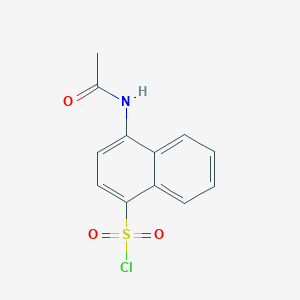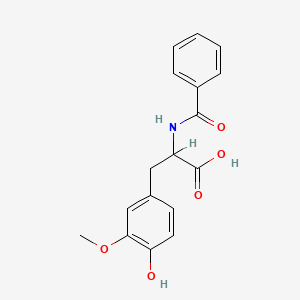![molecular formula C7H9N3O3S B1274514 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid CAS No. 79888-39-4](/img/structure/B1274514.png)
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of 1,3,4-thiadiazole derivatives . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
1,3,4-thiadiazole derivatives can be synthesized using various starting materials. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole scaffold possesses a wide range of biological activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Chemical Reactions Analysis
1,3,4-thiadiazoles can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . Other reactions include N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide .
Aplicaciones Científicas De Investigación
1. Antimicrobial Agents
- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
- Methods : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .
- Results : The antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
2. Dyeing Performance
- Application : N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized and their dyeing performance on nylon fabric has been assessed .
- Methods : The derivatives were synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with suitable solvent, then cyclized with thiourea at reflux temperature in methanol .
- Results : The dyeing performance of these derivatives on nylon fabric was assessed, but the specific results or outcomes were not detailed in the source .
3. Anticancer Agents
- Application : Thiadiazole derivatives have shown efficacy across various cancer models .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The activity of these compounds towards human pancreatic cancer Panc-1 cells, hepatocarcinoma Huh-7 cells, colon cancer HCT-116 cells, and gastric cancer SGC-7901 cells was evaluated .
4. STAT3 Inhibitors
- Application : Novel N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine derivatives have been discovered, optimized, and evaluated as effective STAT3 inhibitors for cancer treatment .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
5. Carbonic Anhydrase Inhibitor
- Application : Acetazolamide, a derivative of thiadiazole, is used as a carbonic anhydrase inhibitor .
- Methods : It increases cerebral blood flow and inhibits water permeability of membranes by interacting with aquaporins .
- Results : The specific results or outcomes were not detailed in the source .
6. Antibacterial Agents
- Application : Some 2-amino-1,3,4-thiadiazole derivatives have shown potent antibacterial activity .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The best antibacterial activity was exhibited by the p-chlorophenyl and p-nitrophenyl derivatives against Gram-positive microorganisms such as B. subtilis and S. aureus .
7. Antifungal Agents
- Application : Some 2-amino-1,3,4-thiadiazole derivatives have shown potent antifungal activity .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The best antifungal activity was exhibited by the p-chlorophenyl and p-nitrophenyl derivatives .
8. Antiviral Agents
- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antiviral agents .
- Methods : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .
- Results : The antiviral activity of the synthesized 1,3,4-thiadiazole derivatives were tested. Four compounds outperformed the other produced compounds in terms of antiviral activity .
9. Antihypertensive Agents
- Application : Thiadiazole derivatives have shown efficacy in lowering blood pressure .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
10. Antidiabetic Agents
- Application : Thiadiazole derivatives have shown efficacy in controlling blood glucose levels .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
11. Antidepressant Agents
- Application : Thiadiazole derivatives have shown efficacy in treating depressive disorders .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
12. Anti-inflammatory Agents
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-4-9-10-7(14-4)8-5(11)2-3-6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUBMXFKXGLOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389508 |
Source


|
| Record name | N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |
CAS RN |
79888-39-4 |
Source


|
| Record name | N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


